Zedoalactone B

Catalog No.
S15995102
CAS No.
M.F
C15H20O5
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zedoalactone B

Product Name

Zedoalactone B

IUPAC Name

(5R,5aR,8S,8aR)-5,5a,8-trihydroxy-1,5,8-trimethyl-6,7,8a,9-tetrahydroazuleno[6,5-b]furan-2-one

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C15H20O5/c1-8-9-6-11-13(2,17)4-5-15(11,19)14(3,18)7-10(9)20-12(8)16/h7,11,17-19H,4-6H2,1-3H3/t11-,13+,14-,15-/m1/s1

InChI Key

HPNXJLIPUVXDNH-FAAHXZRKSA-N

Canonical SMILES

CC1=C2CC3C(CCC3(C(C=C2OC1=O)(C)O)O)(C)O

Isomeric SMILES

CC1=C2C[C@@H]3[C@@](CC[C@@]3([C@](C=C2OC1=O)(C)O)O)(C)O

Description

Zedoalactone B is a natural product found in Curcuma phaeocaulis, Curcuma zedoaria, and Curcuma aeruginosa with data available.

Zedoalactone B is a sesquiterpene lactone primarily isolated from the rhizomes of Curcuma zedoaria, commonly known as white turmeric. This compound is characterized by its colorless oily appearance and has the molecular formula C₁₅H₂₀O₅. Zedoalactone B is part of a larger family of bioactive compounds derived from various species within the Curcuma genus, which are renowned for their medicinal properties.

Typical of sesquiterpene lactones. These reactions include:

  • Hydrolysis: In the presence of water or aqueous solutions, Zedoalactone B can hydrolyze to form its corresponding acid and alcohol.
  • Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert Zedoalactone B into more saturated forms, potentially altering its pharmacological profile.

These reactions highlight the compound's chemical versatility and potential for modification to enhance its biological activity.

Zedoalactone B exhibits notable biological activities, particularly in cytotoxicity against various cancer cell lines. Studies have indicated that it possesses:

  • Anticancer Properties: Zedoalactone B has shown cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. The compound's IC₅₀ values indicate significant potency against specific cancer types, although detailed mechanisms remain under investigation .
  • Anti-inflammatory Effects: Research has demonstrated that Zedoalactone B can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antioxidant Activity: The compound contributes to antioxidant defenses, helping to mitigate oxidative stress in biological systems .

Zedoalactone B can be synthesized through several methods:

  • Natural Extraction: The primary method involves extracting Zedoalactone B from the rhizomes of Curcuma zedoaria using solvents like ethanol or methanol. Subsequent purification is often achieved through techniques such as chromatography.
  • Total Synthesis: Synthetic approaches have been explored, involving multi-step organic synthesis that includes cyclization and functional group transformations to construct the complex structure of Zedoalactone B.

These methods ensure a sustainable supply of the compound for research and potential therapeutic applications.

Zedoalactone B has several applications across various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, Zedoalactone B is being investigated for potential use in drug formulations targeting cancer and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at protecting skin from oxidative damage.
  • Food Industry: As a natural extract, it may be utilized as a preservative or flavoring agent due to its bioactive properties.

Interaction studies involving Zedoalactone B have focused on its synergistic effects with other compounds. For instance:

  • Combination Therapies: Research indicates that combining Zedoalactone B with other phytochemicals enhances its cytotoxic effects on cancer cells, suggesting potential for combination therapies in oncology .
  • Mechanistic Insights: Studies have explored how Zedoalactone B interacts with cellular signaling pathways, particularly those involved in apoptosis and inflammation, providing insights into its therapeutic mechanisms.

Zedoalactone B shares structural and functional similarities with several other compounds derived from Curcuma species. Here are some notable comparisons:

CompoundMolecular FormulaKey ActivitiesUnique Features
Zedoalactone AC₁₅H₂₂O₄Anticancer, anti-inflammatorySlightly different saturation pattern
GermacroneC₁₅H₂₂OAntioxidant, anti-inflammatoryKnown for potent analgesic properties
CurcuminC₂₁H₂₃O₇Antioxidant, anti-inflammatoryWidely studied for broader health benefits
Ar-turmeroneC₁₅H₂₂O₃Anticancer, antimicrobialExhibits neuroprotective effects

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

280.13107373 g/mol

Monoisotopic Mass

280.13107373 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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